![molecular formula C17H28N6O B6445095 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640881-59-8](/img/structure/B6445095.png)
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
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Description
2-(4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one, also known as 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to possess several properties that make it useful for a variety of research applications.
Scientific Research Applications
- Buspirone Hydrochloride , a derivative of this compound, is used as an anxiolytic and antipsychotic agent. It acts as a partial agonist at serotonin 5-HT1A receptors, making it valuable for anxiety disorders and mood stabilization .
- 1-(2-Pyrimidyl)piperazine (a close relative) serves as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .
- Imatinib , a therapeutic agent for leukemia, inhibits tyrosine kinases. Although structurally characterized mainly as its piperazin-1-ium salt, its core structure contains a pyrimidine-piperazine motif .
Neuropharmacology and Psychopharmacology
Peptide Derivatization
Leukemia Treatment
properties
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-2-18-17-19-7-6-15(20-17)22-12-10-21(11-13-22)14-16(24)23-8-4-3-5-9-23/h6-7H,2-5,8-14H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNZOPYQPRZMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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